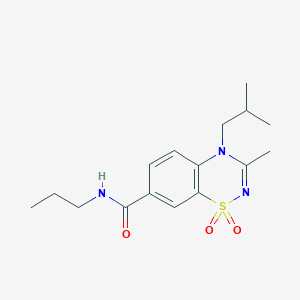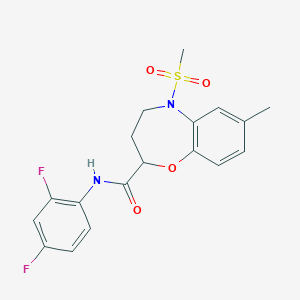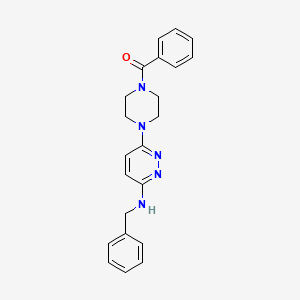
4-methyl-N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide: , also known by its chemical formula C20H18N6O2S, is a complex organic compound. Let’s break down its structure:
- The core consists of a benzene ring (benzenesulfonamide).
- Attached to this core are two aromatic rings: one with a methyl group (4-methyl) and another with a pyrimidine ring (4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl).
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 4-methyl-6-aminopyrimidine-2-carbonitrile with 4-aminobenzenesulfonamide. The reaction proceeds under appropriate conditions to form the desired product.
Industrial Production: While not widely used industrially, this compound can be synthesized on a laboratory scale. Researchers often employ microwave-assisted or solvent-free methods to enhance efficiency.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The compound may undergo oxidation reactions, especially at the pyrimidine ring.
Reduction: Reduction of the nitro group (if present) could yield an amino group.
Substitution: Substitution reactions at the aromatic rings are possible.
Catalysts: Palladium or other transition metal catalysts.
Solvents: Organic solvents like DMF, DMSO, or acetonitrile.
Temperature: Typically at elevated temperatures (e.g., reflux conditions).
Major Products: The major products depend on the specific reaction conditions. Potential products include derivatives with modified substituents or functional groups.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Medicinal Chemistry: It serves as a scaffold for drug development.
Targeted Therapy: Similar to imatinib, which targets tyrosine kinases, this compound may have applications in cancer treatment.
Anti-inflammatory Properties: Some derivatives exhibit anti-inflammatory effects.
Dye Intermediates: The sulfonamide group makes it useful in dye synthesis.
Mécanisme D'action
The exact mechanism remains an active area of research. it likely involves interactions with specific cellular targets, affecting signaling pathways or enzyme activity.
Comparaison Avec Des Composés Similaires
This compound shares structural features with imatinib, a well-known tyrosine kinase inhibitor. its unique substituents and sulfonamide group set it apart.
Similar Compounds:Propriétés
Formule moléculaire |
C24H23N5O2S |
|---|---|
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H23N5O2S/c1-17-8-14-22(15-9-17)32(30,31)29-21-12-10-20(11-13-21)27-24-25-18(2)16-23(28-24)26-19-6-4-3-5-7-19/h3-16,29H,1-2H3,(H2,25,26,27,28) |
Clé InChI |
OSHHLWVMPUMALW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[11-(2-furyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11248341.png)
![4-methyl-N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11248346.png)


![N-(4-Fluorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11248372.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B11248373.png)
![2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11248375.png)

![1,1'-[6-(4-bromophenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11248382.png)
![N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclopentyl}-3,4-dimethoxyaniline](/img/structure/B11248396.png)
![1,1'-(6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone](/img/structure/B11248401.png)

![1,1'-(6-(4-nitrophenyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone](/img/structure/B11248410.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11248413.png)
